molecular formula C16H16N2O2 B556259 BZ-Phe-NH2 CAS No. 72150-35-7

BZ-Phe-NH2

Cat. No. B556259
CAS RN: 72150-35-7
M. Wt: 268,31 g/mole
InChI Key: GDJKEUNPXYLPHG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZ-Phe-NH2 is a specialty product used in proteomics research . It has a molecular weight of 268.31 .


Synthesis Analysis

The synthesis of BZ-Phe-NH2 and its analogs has been reported in the context of proteomics research . The synthesis involves the use of standard solid-phase peptide methods .


Molecular Structure Analysis

The molecular structure of BZ-Phe-NH2 is influenced by the substituent effect of the amino and nitro groups on the electronic system of benzene . The directionality of electrophilic substitution in aniline can be explained with the amount of contribution of the 2pz orbitals on the unsubstituted carbon atoms to the highest occupied p orbital .


Chemical Reactions Analysis

BZ-Phe-NH2 is involved in oscillating chemical reactions, specifically the Belousov-Zhabotinsky (BZ) reaction . During these reactions, transition-metal ions catalyze oxidation of various, usually organic, reductants by bromic acid in acidic water solution .


Physical And Chemical Properties Analysis

BZ-Phe-NH2 has a molecular weight of 268.31 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Self-Oscillating Polymer Gels

The Belousov–Zhabotinsky (BZ) reaction has been utilized in the development of self-oscillating polymer gels. These polymers, typically made of poly(N‐isopropylacrylamide) with an immobilized catalyst, spontaneously undergo soluble–insoluble changes in the presence of reactants. Such materials have potential applications as biomimetic actuators and mass transport surface systems (Yoshida, 2010).

Biodegradation of Phenanthrene

Research on Pseudomonas sp. BZ-3, a strain isolated from crude oil contaminated soil, demonstrates its capacity to degrade phenanthrene (PHE), a polycyclic aromatic hydrocarbon (PAH). This strain utilizes the salicylate metabolic pathway, showcasing its potential in bioremediation applications (Lin et al., 2014).

Polybenzoxazine Nanocomposites

Studies on polybenzoxazines (Py-BZ) have shown their effectiveness in enhancing the solubility and dispersibility of single-walled carbon nanotubes (SWCNTs). These nanocomposites exhibit increased thermal stability and may have applications in the development of advanced materials (Yang et al., 2014).

Acid-Free Self-Oscillation of Polymer Chains

Innovative research has led to the creation of a self-oscillating polymer that functions under acid-free conditions. By integrating a pH-control site into the polymer, this development opens avenues for the practical use of self-oscillating materials in biological conditions (Hara & Yoshida, 2005).

Chemical Wave Propagation Control

The BZ reaction has been experimentally manipulated using electrical potential to control chemical wave propagation. This research contributes to our understanding of chemical oscillations and waves in far-from-equilibrium systems (Kuze et al., 2019).

Benzoate Detection in Soft Drinks

A study on benzoate-doped polypyrrole (PPy-Bz) demonstrates its use as a solid-state sensor for the detection of benzoate in soft drinks, showcasing the potential for food safety and quality control applications (Alizadeh et al., 2012).

Synchronization of Chemical Micro-oscillators

Research on the synchronization of oscillatory elements in the BZ reaction provides insights into biological, physical, and chemical phenomena involving synchronization. This study explores various synchronous regimes, contributing to our understanding of complex natural systems (Toiya et al., 2010).

Swine Wastewater Treatment

The development of bentonite-zeolite (BZ) adsorbents, using materials like rice husk, showcases their efficiency in removing heavy metals from swine wastewater. This research contributes to environmental protection and sustainable agriculture practices (Cao et al., 2019).

Safety And Hazards

When handling BZ-Phe-NH2, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

Future Directions

The Phe-Phe motif, which BZ-Phe-NH2 is part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of BZ-Phe-NH2 in nanomedicine and proteomics research.

properties

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJKEUNPXYLPHG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426218
Record name Nalpha-Benzoyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BZ-Phe-NH2

CAS RN

72150-35-7
Record name Nalpha-Benzoyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
FCV PORTARO, MHS CEZARI, MA JULIANO… - Biochemical …, 1997 - portlandpress.com
The tissue kallikrein inhibitors reported in the present work were derived by selectively replacing residues in N α -substituted arginine- or phenylalanine-pNA (where pNA is p-…
Number of citations: 19 portlandpress.com
AH Kahns, H Bundgaard - Pharmaceutical research, 1991 - Springer
Various derivatives of the C-terminal amide group in N-protected amino acid and peptide amides were synthesized to assess their suitability as prodrug forms with the aim of protecting …
Number of citations: 27 link.springer.com
D Ranganathan, S Saini - Journal of the American Chemical …, 1991 - ACS Publications
… Bz-Gly-NH2 (54; 170-1) Bz-Ala-NH2 [49; 232-4; +21.1 (1.7, MeOH)] Bz-Leu-NH2 [68; 169-70; +2.1 (1.6, CHC13)] Bz-Phe-NH2 [79; 183-4; -27.8 (2.8, MeOH)] Bz-Pro… Bz-Phe-NH2 (68) 13 …
Number of citations: 27 pubs.acs.org
B Zaslavsky - 2003 - academia.edu
Partitioning of a series of free amino acids, their derivatives, and homo-oligopeptides in aqueous dextran–PEG twophase systems and octanol buffer systems was examined at pH …
Number of citations: 0 www.academia.edu
D Ranganathan, NK Vaish, K Shah - Journal of the American …, 1994 - ACS Publications
Ketoamide (-NH-CO-CO-) units in intact peptides are generated from Ser/Thr residues via Ru (VIII)-catalyzed C “-C side-chain scission. Facets associated with thisnovel-carbon …
Number of citations: 81 pubs.acs.org
MC Boffa, GA Boffa - Biochimica et Biophysica Acta (BBA)-General …, 1974 - Elsevier
… arginine amide HC1 (Tos-Arg-NH2); N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe); N-acetyl-Lphenylaianine ethyl ester (Ac-Phe-OEt); N-benzoyl-DL-phenylalanine amide (Bz-Phe-NH2…
Number of citations: 96 www.sciencedirect.com

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